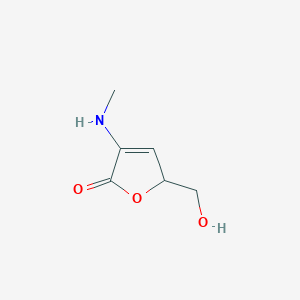
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is an organic compound with the molecular formula C6H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) can be achieved through a multi-component reaction involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst. This catalyst facilitates the reaction under mild conditions, leading to good yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, solvents, and polymer materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2(5H)-furanone: A related compound with similar structural features but lacking the amino and hydroxyl groups.
5-hydroxy-2(5H)-furanone: Another derivative of furan with a hydroxyl group at a different position.
Uniqueness
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
CAS No. |
166407-48-3 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3 |
InChI Key |
UMSYTMRRYKFHNA-UHFFFAOYSA-N |
SMILES |
CNC1=CC(OC1=O)CO |
Canonical SMILES |
CNC1=CC(OC1=O)CO |
Synonyms |
2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















